molecular formula C19H19ClN2O2 B2675456 N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 941869-75-6

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2675456
M. Wt: 342.82
InChI Key: BDSFKZOZNRDSOL-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a chemical compound. It is a derivative of benzoylphenylurea . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2-chlorobenzoyl)-N’-phenylurea involves the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . Another method involves the reaction of bis[(2-chlorocarbonyl)phenyl)] diselenide with corresponding anilines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the molecular geometry and vibrational frequencies of N,N-dimethyl-N’-(2-chlorobenzoyl)thiourea have been calculated using Hartree-Fock and density functional methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been investigated. For instance, the thermal decomposition reactions of N-pyrrolidine-N’-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes have been studied using DTA/TG combined systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-2-chlorobenzoyl-N’-[5-(4’-methylphenyl)-2-furoyl] semicarbazide is a light yellow powdery crystal with a melting point of 206–207 °C .

Scientific Research Applications

Structure-Activity Relationships

Research has explored the structure-activity relationships of similar compounds, aiming to enhance oral bioavailability and understand their biological activities. For example, Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that specific substitutions at the pyrimidine ring positions affected the compound's activity and cell-based permeability, highlighting the critical role of the carboxamide group for activity (Palanki et al., 2000).

Chemical Synthesis and Catalysis

The synthesis and functionalization of carboxamide derivatives have been subjects of considerable interest. Chen et al. (2011) demonstrated a cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives, showcasing a novel method for C-H bond activation under air. This reaction proceeds smoothly at room temperature, highlighting a promising pathway for synthesizing complex carboxamide structures (Chen et al., 2011).

Biological Applications

Several studies have synthesized carboxamide derivatives to evaluate their potential as antitumor agents. Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides, demonstrating activity against solid and hematological tumor cells, including strains resistant to common chemotherapeutics. This research signifies the therapeutic potential of carboxamide derivatives in cancer treatment (Iyengar et al., 1999).

Antifouling and Material Science

The modification of polyamide surfaces to reduce carboxyl group density has been shown to improve the antifouling properties of nanofiltration membranes. Mo et al. (2012) found that membranes fabricated with a lower density of surface carboxyl groups exhibited better fouling reversibility and cleaning efficiency. This study highlights the importance of chemical modifications in enhancing the performance and longevity of filtration membranes (Mo et al., 2012).

Safety And Hazards

The safety data sheet for 2-Chlorobenzoyl chloride, a related compound, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It is recommended to handle such compounds with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSFKZOZNRDSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide

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